molecular formula C26H29N5O3 B11614125 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614125
M. Wt: 459.5 g/mol
InChI Key: YICMBLBMIMXGIV-UHFFFAOYSA-N
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Description

7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound. It is characterized by its unique triazatricyclo structure, which is a fusion of multiple rings, including a triazine ring. This compound has garnered interest due to its potential bioactive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the ethoxypropyl, imino, and phenylethyl groups through various substitution and condensation reactions. Key reagents include ethyl bromide, phenylethylamine, and methyl isocyanate. Reaction conditions often require controlled temperatures, catalysts, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and ethoxypropyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring, converting it into more saturated derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the phenylethyl and ethoxypropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially distinct properties and applications.

Scientific Research Applications

7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its triazine core allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. The ethoxypropyl and phenylethyl groups enhance its binding affinity and specificity, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The unique combination of the ethoxypropyl, imino, and phenylethyl groups in 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide distinguishes it from similar compounds. These groups enhance its chemical reactivity and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H29N5O3/c1-3-34-16-8-15-30-22(27)20(25(32)28-13-12-19-10-5-4-6-11-19)17-21-24(30)29-23-18(2)9-7-14-31(23)26(21)33/h4-7,9-11,14,17,27H,3,8,12-13,15-16H2,1-2H3,(H,28,32)

InChI Key

YICMBLBMIMXGIV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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